Site-Specific 13C Enrichment Provides Unique NMR Chemical Shift Fingerprint for Metabolic Tracing
The site-specific 13C label in 2-Methyl-13C-furan results in a distinct 13C NMR chemical shift pattern that differs from both the unlabeled 2-methylfuran and uniformly labeled [13C4]-furan. Comparative 13C NMR analysis of furan and its methyl derivatives demonstrates that methyl substitution induces characteristic changes in the chemical shifts of both the substituted carbon and adjacent ring positions [1]. This spectral specificity allows for unambiguous tracing of the methyl group's metabolic fate in complex biological matrices, a capability that is absent in unlabeled compounds and less precise with perdeuterated or globally labeled alternatives due to signal overlap and isotopic dilution [1].
| Evidence Dimension | 13C NMR chemical shift perturbation upon methyl substitution |
|---|---|
| Target Compound Data | The 13C NMR spectrum of 2-methylfuran shows characteristic shifts relative to unsubstituted furan; the 13C label at the methyl position in 2-Methyl-13C-furan produces an enhanced signal at the methyl carbon resonance [1]. |
| Comparator Or Baseline | Unsubstituted furan: C2/C5 ~143.6 ppm, C3/C4 ~110.4 ppm [2]. 2-methylfuran shows altered shifts at C2 (methyl-bearing carbon) and adjacent C3/C5 positions [1]. |
| Quantified Difference | Qualitative: The presence of a 13C-enriched methyl group yields a distinct, high-intensity NMR signal that is clearly resolved from natural abundance 13C signals of other carbons in the same molecule or matrix [1][3]. |
| Conditions | 15.085 MHz 13C NMR spectroscopy in solution (e.g., CDCl3) [1][2]. |
Why This Matters
This site-specific spectroscopic signature enables precise tracking of the methyl group in metabolic flux studies, providing mechanistic insights that are unattainable with unlabeled or uniformly labeled analogs.
- [1] Kříž, J.; et al. INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. Collect. Czech. Chem. Commun. 1978, 43, 2170-2173. View Source
- [2] Page, T. F.; Alger, T.; Grant, D. M. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. J. Am. Chem. Soc. 1965, 87, 5333-5339. View Source
- [3] Lesot, P.; et al. Isotope Ratio Monitoring by NMR: Part 1 – Recent Advances. In Modern Magnetic Resonance; Springer, 2018; pp 1-20. View Source
